Expanding the chemical space: Developing novel synthetic strategies to access a broader range of structurally diverse derivatives will facilitate the identification of compounds with improved potency and selectivity for various applications [, ].
Investigating structure-activity relationships (SAR): Systematic modifications of the 2-(pyridin-3-yl)-1H-quinazolin-4-one scaffold and evaluating their biological activities will elucidate the structural features responsible for their specific effects [, , ].
Exploring new therapeutic applications: Further research is needed to investigate the potential of 2-(pyridin-3-yl)-1H-quinazolin-4-one derivatives for treating various diseases, including cancer, infectious diseases, and inflammatory disorders [, , , ].
2-pyridin-3-yl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique structure that incorporates both a pyridine and a quinazolinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its classification falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical applications.
The compound can be synthesized through various methods, often involving the condensation of anthranilic acid derivatives with other organic substrates. It is classified as a quinazolinone derivative, which is known for its diverse pharmacological activities. Quinazolinones are often explored for their potential as therapeutic agents, particularly in oncology and infectious diseases.
The synthesis of 2-pyridin-3-yl-1H-quinazolin-4-one typically involves several steps:
2-pyridin-3-yl-1H-quinazolin-4-one can participate in various chemical reactions:
The mechanism of action for 2-pyridin-3-yl-1H-quinazolin-4-one primarily involves its interaction with specific biological targets:
Research indicates that derivatives of quinazolinones often exhibit dual-targeting capabilities, enhancing their effectiveness against multiple biological pathways .
The physical properties of 2-pyridin-3-yl-1H-quinazolin-4-one include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the compound's structure and purity .
2-pyridin-3-yl-1H-quinazolin-4-one has several applications in scientific research:
X-ray diffraction studies of closely related quinazolinone derivatives reveal essential structural features relevant to 2-pyridin-3-yl-1H-quinazolin-4-one. The compound crystallizes in the orthorhombic space group Pbca (No. 61), with unit cell parameters a = 7.963(3) Å, b = 12.629(5) Å, and c = 30.116(11) Å, forming a unit cell volume of 3,028.3(19) ų accommodating eight molecules (Z = 8) [6]. The quinazolin-4-one core exhibits near-planarity, while the pyridin-3-yl substituent introduces significant conformational dynamics. Dihedral angles between the quinazolinone plane (C1–C6/C7/N2) and the pyridine ring (C14–N4/C18) approach 86.885(7)°, indicating a near-perpendicular orientation that minimizes steric clashes and facilitates intermolecular interactions [6]. This orthogonal arrangement is stabilized by intramolecular CH···N hydrogen bonding between the quinazolinone C8–H and the pyridine nitrogen (N4), with a bond distance of approximately 2.72 Å. The carbonyl bond length (O1=C7) measures 1.226(2) Å, characteristic of a conjugated amide carbonyl, while the exocyclic C7–N2 bond length of 1.369(2) Å confirms significant double-bond character consistent with delocalization across the N2–C7–O1 system [6].
Table 1: Key Crystallographic Parameters of Quinazolinone Analogue
Parameter | Value |
---|---|
Space group | Pbca (No. 61) |
Unit cell dimensions | a = 7.963(3) Å |
b = 12.629(5) Å | |
c = 30.116(11) Å | |
Unit cell volume | 3,028.3(19) ų |
Molecules per unit cell (Z) | 8 |
Dihedral angle (quinazolinone-pyridine) | 86.885(7)° |
C=O bond length (O1–C7) | 1.226(2) Å |
C7–N2 bond length | 1.369(2) Å |
Spectroscopic characterization provides definitive identification of 2-pyridin-3-yl-1H-quinazolin-4-one. ¹H NMR (400 MHz, DMSO-d₆) displays distinctive resonances: the N1–H proton emerges as a broad singlet at δ 12.25 ppm due to strong hydrogen bonding and deshielding by the adjacent carbonyl. Quinazolinone ring protons appear as a complex multiplet between δ 7.72–8.22 ppm, while pyridin-3-yl protons exhibit characteristic splitting patterns: H-2' (δ 8.78 ppm, dd, J = 4.8, 1.4 Hz), H-4' (δ 8.52 ppm, ddd, J = 8.2, 2.4, 1.5 Hz), H-5' (δ 7.55 ppm, dd, J = 8.0, 4.8 Hz), and H-6' (δ 7.46 ppm, m) [1] [5]. ¹³C NMR confirms the carbon skeleton: the C4 carbonyl resonates at δ 161.2 ppm, C4a and C8a quinazolinone bridgeheads appear at δ 148.1 ppm and 135.4 ppm, respectively, and pyridin-3-yl carbons C-2', C-4', C-5', and C-6' are observed at δ 150.5, 147.2, 134.3, and 123.7 ppm [5] [10].
Fourier-transform infrared spectroscopy (FT-IR) reveals signature functional groups: a strong carbonyl stretch at 1,672 cm⁻¹ (C=O, conjugated amide), N–H stretch at 3,180 cm⁻¹ (broad, quinazolinone N1–H), and aromatic C=C/C=N stretches between 1,580–1,450 cm⁻¹. The pyridine ring is confirmed by C–H in-plane bending vibrations at 1,225 cm⁻¹ and ring breathing modes at 1,045 cm⁻¹ [1] [10]. Mass spectrometry (EI-MS) shows the molecular ion peak at m/z 223.23 [M]⁺, consistent with the molecular formula C₁₃H₉N₃O. Key fragmentation pathways include loss of HCN (m/z 196.08) and cleavage between the quinazolinone C2 and pyridin-3-yl carbon, yielding major fragments at m/z 147.04 (quinazolinone-NH) and 76.04 (pyridinium ion) [1] [3].
Table 2: Spectroscopic Signatures of 2-Pyridin-3-yl-1H-quinazolin-4-one
Technique | Key Assignments |
---|---|
¹H NMR (DMSO-d₆) | N1–H: δ 12.25 ppm (s, 1H) |
Quinazolinone H5–H8: δ 7.72–8.22 ppm (m, 4H) | |
Pyridin-3-yl H-2': δ 8.78 ppm (dd, J=4.8,1.4 Hz, 1H) | |
Pyridin-3-yl H-4': δ 8.52 ppm (ddd, J=8.2,2.4,1.5 Hz, 1H) | |
¹³C NMR | C=O: δ 161.2 ppm |
Pyridin-3-yl C-2': δ 150.5 ppm | |
FT-IR | ν(C=O): 1672 cm⁻¹ |
ν(N–H): 3180 cm⁻¹ | |
MS (EI) | [M]⁺: 223.23 |
[M–HCN]⁺: 196.08 |
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into the electronic structure and reactivity of 2-pyridin-3-yl-1H-quinazolin-4-one. Frontier molecular orbital analysis reveals a HOMO energy of −6.12 eV localized predominantly over the quinazolinone π-system and the pyridine nitrogen, indicating nucleophilic attack susceptibility. The LUMO energy (−2.54 eV) is distributed across the entire conjugated framework, particularly the electron-deficient quinazolinone ring, suggesting electrophilic reactivity. The narrow HOMO–LUMO energy gap (ΔE) of 3.58 eV signifies high chemical reactivity and polarizability, consistent with observed biological activities of quinazolinone derivatives [4].
Molecular electrostatic potential (MEP) maps highlight electron-rich regions (negative potential) at the quinazolinone carbonyl oxygen (O1, −0.382 e) and the pyridine nitrogen (N4, −0.298 e), confirming hydrogen bond acceptor sites. Electron-deficient regions (positive potential) localize at the N1–H proton (+0.281 e) and pyridin-3-yl C–H groups, designating hydrogen bond donor capabilities. The dipole moment (μ) of 4.85 Debye indicates significant molecular polarity, influencing solubility and intermolecular interactions. Global reactivity descriptors derived from HOMO–LUMO energies include chemical hardness (η) = 1.79 eV, softness (S) = 0.28 eV⁻¹, and electronegativity (χ) = 4.33 eV, collectively suggesting moderate electrophilicity comparable to bioactive quinazolinone corrosion inhibitors like 3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one [4].
The biological profile and electronic properties of 2-pyridin-3-yl-1H-quinazolin-4-one diverge significantly from structurally related quinazolinones due to substituent effects at the C2 position. Replacing the pyridin-3-yl group with 2-naphthyl (as in 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) enhances tubulin polymerization inhibition, yielding sub-50 nM cytotoxicity against HT29, U87, and A2780 cancer cell lines. This increase correlates with the extended planar aromatic surface improving hydrophobic pocket binding in tubulin's colchicine site [5]. Conversely, 2-styryl derivatives (e.g., 2-(2-methoxystyryl)quinazolin-4(3H)-one) exhibit superior activity (GI₅₀ < 1 µM) due to conformational flexibility and methoxy group interactions with Thr179 and Asn101 residues in tubulin. The pyridin-3-yl substituent occupies an intermediate position—less potent than naphthyl but more active than simple phenyl—due to its hydrogen-bonding capability via the pyridine nitrogen [5].
Electronic modulation through substituent position is evident when comparing pyridin-3-yl and pyridin-4-yl isomers (CHEBI:107898). The meta-substituted pyridine in 2-pyridin-3-yl-1H-quinazolin-4-one disrupts symmetry, reducing dipole moment (4.85 D) versus the para-isomer (5.32 D). This decreases aqueous solubility but enhances membrane permeability. Biological activity divergence is pronounced: 2-pyridin-3-yl derivatives show moderate tubulin inhibition, whereas pyridin-4-yl analogues exhibit stronger PARP1/BRD4 dual-targeting activity due to altered hydrogen-bonding geometry with catalytic residues [5] [8] [9].
Table 3: Structural and Electronic Comparison of Quinazolin-4-one Derivatives
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3